molecular formula C10H11N3O4 B094054 N,N'-(4-Nitro-1,3-phenylene)bis(acetamide) CAS No. 119-76-6

N,N'-(4-Nitro-1,3-phenylene)bis(acetamide)

Cat. No.: B094054
CAS No.: 119-76-6
M. Wt: 237.21 g/mol
InChI Key: BBPXRFUIVJRWKY-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(4-nitro-1,3-phenylene)bis-: is an organic compound with the molecular formula C10H11N3O4. It is a derivative of acetamide and features a nitro group attached to a phenylene ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- typically involves the reaction of 4-nitro-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-nitro-1,3-phenylenediamine+2Acetic anhydrideAcetamide, N,N’-(4-nitro-1,3-phenylene)bis-+2Acetic acid\text{4-nitro-1,3-phenylenediamine} + 2 \text{Acetic anhydride} \rightarrow \text{N,N'-(4-Nitro-1,3-phenylene)bis(acetamide)} + 2 \text{Acetic acid} 4-nitro-1,3-phenylenediamine+2Acetic anhydride→Acetamide, N,N’-(4-nitro-1,3-phenylene)bis-+2Acetic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in substitution reactions where the nitro group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylene derivatives.

Scientific Research Applications

Chemistry: Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is used to study the effects of nitro and amide groups on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates.

Industry: In the industrial sector, Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amide groups can form hydrogen bonds with proteins and enzymes, affecting their function and activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

    Acetamide, N-(4-nitrophenyl)-: This compound has a similar structure but with only one nitro group attached to the phenylene ring.

    Acetamide, N,N’-(4,6-difluoro-2-nitro-m-phenylene)bis-: This compound features additional fluorine atoms, which can alter its chemical properties and reactivity.

    Acetamide, N,N’-(2-nitro-1,4-phenylene)bis-: This compound has the nitro group positioned differently on the phenylene ring, affecting its reactivity and applications.

Uniqueness: Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- is unique due to its specific arrangement of nitro and amide groups on the phenylene ring. This arrangement provides distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-(3-acetamido-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-6(14)11-8-3-4-10(13(16)17)9(5-8)12-7(2)15/h3-5H,1-2H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPXRFUIVJRWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059495
Record name Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-
Source EPA DSSTox
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Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-76-6
Record name N,N′-(4-Nitro-1,3-phenylene)bis[acetamide]
Source CAS Common Chemistry
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Record name Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-
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Record name Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-
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Record name Acetamide, N,N'-(4-nitro-1,3-phenylene)bis-
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Record name N,N'-(4-nitro-1,3-phenylene)bis(acetamide)
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